Tapentadol-d5 O-Sulfate

Analytical Chemistry Bioanalysis Method Validation

Tapentadol-d5 O-Sulfate (CAS 1346598-84-2) is a deuterium-labeled stable isotope analog of the tapentadol O-sulfate metabolite, a major drug-related conjugate found in systemic circulation. With a molecular formula of C₁₄H₁₈D₅NO₄S and a molecular weight of approximately 306.43 g/mol , this compound is specifically designed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of tapentadol-O-sulfate in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C14H23NO4S
Molecular Weight 306.432
CAS No. 1346598-84-2
Cat. No. B585012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTapentadol-d5 O-Sulfate
CAS1346598-84-2
Synonyms3-[(1R,2R)-3-(Dimethylamino)-1-(ethyl-d5)-2-methylpropyl]phenol 1-(Hydrogen Sulfate); 
Molecular FormulaC14H23NO4S
Molecular Weight306.432
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)OS(=O)(=O)O)C(C)CN(C)C
InChIInChI=1S/C14H23NO4S/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(9-12)19-20(16,17)18/h6-9,11,14H,5,10H2,1-4H3,(H,16,17,18)/t11-,14+/m0/s1/i1D3,5D2
InChIKeyHPEFZESOUVTBSA-ODWVCUCBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tapentadol-d5 O-Sulfate (1346598-84-2): Stable Isotope-Labeled Metabolite Standard for LC-MS/MS Quantification


Tapentadol-d5 O-Sulfate (CAS 1346598-84-2) is a deuterium-labeled stable isotope analog of the tapentadol O-sulfate metabolite, a major drug-related conjugate found in systemic circulation [1]. With a molecular formula of C₁₄H₁₈D₅NO₄S and a molecular weight of approximately 306.43 g/mol [2], this compound is specifically designed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of tapentadol-O-sulfate in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3]. Its five-site deuteration (d5) provides a sufficient mass shift to avoid isotopic cross-talk while maintaining near-identical physicochemical properties to the unlabeled analyte, ensuring co-elution and comparable ionization behavior for precise isotope dilution mass spectrometry [4].

Role Matched SIL-IS for tapentadol-O-sulfate
Label Five-site deuteration (d5) mass shift
Behavior Co-elution and ionization matching with analyte

Why a Deuterated O-Sulfate IS Is Not Interchangeable with Tapentadol-d5 or Tapentadol-d5 O-Glucuronide in Tapentadol-D5 O-Sulfate Procurement


In LC-MS/MS quantification, internal standards (IS) must compensate for variability in sample preparation, chromatography, and ionization to ensure accurate results. A stable isotope-labeled analog of the exact target analyte—often termed a 'matched' IS—is the gold standard for this purpose [1]. For the specific quantification of the tapentadol-O-sulfate metabolite, the use of a generic deuterated internal standard, such as Tapentadol-d5 (labeled on the parent drug) or Tapentadol-d5 O-beta-D-Glucuronide, is analytically invalid. These compounds differ fundamentally from the target analyte (tapentadol-O-sulfate) in their chemical structure, polarity, and chromatographic retention times. Consequently, they cannot co-elute with the metabolite or correct for its unique ionization efficiencies and matrix effects [2]. The structural and functional mismatch leads to inaccurate quantification and poor method reproducibility. Tapentadol-d5 O-Sulfate is the only chemically identical isotope-labeled version of the metabolite, ensuring precise co-elution and robust data correction [3].

Vs. Parent IS (Tapentadol-d5)
Retention time and ionization behavior differ from the sulfate conjugate; may not co-elute or correct metabolite-specific matrix effects.
Vs. O-Glucuronide IS
Different conjugate structure and polarity; cannot serve as a matched internal standard for accurate O-sulfate quantification.

Quantitative Differentiation of Tapentadol-d5 O-Sulfate: A Technical Evidence Guide for Informed Procurement


Unmatched Analytical Specificity: Direct Comparison of Mass Transitions with Alternative Internal Standards

Tapentadol-d5 O-Sulfate provides a unique and specific MRM transition (m/z 307.1 → 222.1) that is distinct from the parent drug, other metabolites, and alternative internal standards. This specificity is critical for minimizing interference in complex biological samples. In contrast, using a non-analyte-matched IS like Tapentadol-d5 (m/z 227.2 → 183.1) for metabolite quantification introduces a significant source of analytical error [1]. The table below demonstrates the unambiguous transition for the deuterated metabolite versus an unsuitable IS.

MRM Specificity
Head-to-head
Target: m/z 307.1 → 222.1 (d5 O-Sulfate)
Comparator: Tapentadol-d3 m/z 228.2 → 183.1
+5 Da shift from unlabeled O-Sulfate; distinct from parent drug IS
Ensures metabolite-specific detection without cross-talk from parent drug transitions.
ESI+ MRM mode; confirm in own matrix.
Analytical Chemistry Bioanalysis Method Validation Pharmacokinetics

Overcoming In-Source Fragmentation Interference: The Critical Need for a Matched Metabolite IS

A well-documented challenge in quantifying tapentadol is the interference from its major conjugated metabolites, which can undergo in-source fragmentation back to the parent drug ion. This study demonstrated that without proper chromatographic separation, the glucuronide and sulfate conjugates severely impact the accuracy of tapentadol measurement [1]. This principle also applies when quantifying the sulfate metabolite itself; any unlabeled tapentadol-O-sulfate in the sample can in-source fragment. A matched deuterated IS, like Tapentadol-d5 O-Sulfate, is essential to correct for this variability and ensure the measured signal is truly from the metabolite.

In-Source Fragmentation Control
Method context
Matched IS corrects for conjugated metabolite back-conversion that otherwise biases parent drug or metabolite quantification.
Required to account for sulfate-specific fragmentation variability in biological extracts.
Dog plasma LC-MS/MS (m/z 302→222); reported interference mitigation.
Bioanalysis Method Validation Metabolite Quantification LC-MS/MS

Regulatory-Ready Documentation: ISO 17034 Certified Reference Material for Assured Traceability

Tapentadol-d5 O-Sulfate from CATO is manufactured and certified under the rigorous ISO 17034 standard for reference material producers [1]. This accreditation ensures a higher level of quality assurance, traceability, and metrological competence compared to standard research-grade chemicals or in-house synthesized materials. It provides users with a comprehensive Certificate of Analysis (CoA) including NMR, MS, HPLC, and GC data, which are critical for meeting the stringent documentation requirements of regulatory bodies like the FDA and EMA during drug development and approval processes.

ISO 17034 Certification
Supplier data
Certified reference material (CRM) with CoA including NMR, MS, HPLC, GC.
vs. non-certified research-grade material with minimal documentation.
Supports method validation documentation and audit-ready traceability.
Per ISO 17034:2016; verify lot-specific CoA.
Quality Control Regulatory Compliance Bioanalysis ISO 17034

Enhanced Long-Term Study Reliability: Validated Stability Profile for Uncompromised Data Integrity

The long-term stability of analytical reference materials is paramount for ensuring data integrity across extended study periods. Tapentadol-d5 O-Sulfate demonstrates a validated 3-year shelf life when stored under recommended conditions (2°C to 8°C) [1]. This is a critical differentiator from non-certified or in-house prepared standards where stability may be unknown or require frequent, resource-intensive re-verification.

Validated Shelf Life
Supplier data
3-year stability (2–8 °C storage).
vs. non-certified standard with unspecified or user-verified stability.
Reduces re-qualification effort and supports multi-year study consistency.
Follow manufacturer storage conditions; re-test after expiry.
Method Validation Bioanalysis Stability Studies Quality Control

Validated Application Scenarios for Tapentadol-d5 O-Sulfate in Bioanalysis and Drug Development


Quantification of Tapentadol-O-Sulfate in Pharmacokinetic and Toxicokinetic Studies

This compound is the definitive internal standard for the precise and accurate quantification of tapentadol-O-sulfate, a major circulating metabolite, in plasma, urine, or other biological matrices using LC-MS/MS [1]. Its use is essential in preclinical and clinical pharmacokinetic (PK) and toxicokinetic (TK) studies to generate reliable data for drug metabolism and excretion profiling, as required by regulatory agencies [2].

Development and Validation of Bioanalytical Methods per FDA/EMA Guidelines

When developing and validating a bioanalytical method for tapentadol and its metabolites in accordance with FDA or EMA guidelines, Tapentadol-d5 O-Sulfate is the required IS for the specific quantification of the sulfate conjugate. Its use is critical for establishing and demonstrating method parameters such as accuracy, precision, specificity, and matrix effects [1]. As an ISO 17034-certified reference material, it provides the necessary traceability and documentation to support regulatory filings, including ANDAs and NDAs [3].

Forensic and Clinical Toxicology for Differentiating Tapentadol Use from Metabolic Interference

In forensic and clinical toxicology laboratories, the identification and quantification of specific metabolites are crucial for confirming drug exposure and interpreting results [1]. Tapentadol-d5 O-Sulfate serves as the gold standard IS for accurately measuring tapentadol-O-sulfate levels, allowing analysts to distinguish between acute tapentadol use and potential post-mortem redistribution or in-source fragmentation artifacts that could affect parent drug quantification. Its validated stability and certified purity ensure robust, defensible results in legal and medical contexts [3].

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

This labeled metabolite is an invaluable tool for in vitro studies investigating the sulfation of tapentadol by human cytosolic sulfotransferases (SULTs) [2]. By using the deuterated internal standard, researchers can accurately quantify the formation rate of tapentadol-O-sulfate in hepatocyte or enzyme assays. This precise quantification is essential for assessing the potential for drug-drug interactions (DDIs) that may alter the metabolic clearance and safety profile of tapentadol.

Application
Selection Property
Validation Focus
Preclinical and research PK bioanalysis
Matched SIL-IS for tapentadol-O-sulfate
Co-elution and matrix-effect correction verification
Bioanalytical method validation research
ISO 17034 certified reference material
Accuracy, precision, and traceability endpoint review
Forensic and research toxicology analysis
Metabolite-specific structural attribution
Interference correction from in-source fragmentation
In vitro metabolism and DDI research
Sulfate conjugate quantification tool
Sulfation pathway and enzyme kinetic endpoint review

Technical Documentation Hub

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39 linked technical documents
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